molecular formula C18H18N2O5 B2959642 4-(5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 361480-96-8

4-(5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Cat. No.: B2959642
CAS No.: 361480-96-8
M. Wt: 342.351
InChI Key: ODSQKOBKOLYKOA-UHFFFAOYSA-N
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Description

4-(5-(Furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a high-purity chemical reagent designed for advanced scientific research. This compound belongs to the class of 1,3,5-trisubstituted dihydropyrazolines, which are recognized for their diverse biological activities and significance in medicinal chemistry . Pyrazoline derivatives are extensively investigated for their antimicrobial properties, demonstrating promising activity against a range of bacterial and fungal microorganisms . Furthermore, the dihydroquinolone pyrazoline structural motif is a scaffold of high interest in oncology research. Compounds based on this core structure have been identified as disruptors of the RAD51-BRCA2 protein-protein interaction (PPI), a key mechanism in the DNA damage response pathway . By inhibiting this interaction, such compounds can impede homologous recombination (HR) repair of DNA double-strand breaks. This mechanism can be leveraged in a fully small-molecule-induced synthetic lethality approach, where this compound shows potential to synergize with PARP inhibitors (e.g., Olaparib) to selectively target cancer cells, including those that are BRCA-competent or exhibit PARP inhibitor resistance . The molecular structure of related pyrazoline compounds features a central dihydropyrazole ring in an envelope conformation, with the oxobutenoic acid fragment in an almost planar Z configuration stabilized by an intramolecular hydrogen bond . Researchers can utilize this compound as a key intermediate in heterocyclic synthesis or as a pharmacological tool for studying DNA repair mechanisms, antimicrobial strategies, and novel cancer therapeutics. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[3-(furan-2-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-24-13-6-4-12(5-7-13)14-11-15(16-3-2-10-25-16)20(19-14)17(21)8-9-18(22)23/h2-7,10,15H,8-9,11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSQKOBKOLYKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring through the cyclization of appropriate hydrazine derivatives with diketones. The furan ring can be introduced via a Friedel-Crafts acylation reaction, followed by the attachment of the methoxyphenyl group through electrophilic aromatic substitution. The final step involves the formation of the oxobutanoic acid moiety through a series of oxidation and esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and selectivity. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group in the oxobutanoic acid moiety can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Alcohols and diols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key analogs:

Compound ID/Name Substituents (R1, R2) Molecular Weight Purity (HPLC) Key Properties/Activities Reference
Target Compound R1 = Furan-2-yl, R2 = 4-MeOPh ~400.3* N/A Predicted enhanced solubility
4-(5-(4-Fluorophenyl)-3-(4-MeOPh)-pyrazol-1-yl)-4-oxobutanoic acid (Discontinued) R1 = 4-FPh, R2 = 4-MeOPh ~418.3 N/A Higher lipophilicity vs. furan
DQP-1105 (NMDA antagonist) R1 = 4-BrPh, R2 = quinolinyl ~550.4 >94% NMDA receptor inhibition
Compound 24 () R1 = 4-BrPh, R2 = phenyl ~567.4 >95% High yield (86%), planar structure
Compound 12 () R1 = 3-FPh, R2 = chloro-quin. ~492.9 >95% Moderate antimicrobial activity

*Estimated based on structural similarity.

Key Observations :

  • Furan vs. In contrast, halogenated phenyl groups (e.g., 4-BrPh in Compound 24) increase lipophilicity, favoring membrane penetration but reducing aqueous solubility .
  • Methoxy Group Impact: The 4-MeOPh group in the target compound and its fluorophenyl analog () introduces hydrogen-bonding capacity, which may improve target affinity compared to non-polar substituents like 4-BrPh .
  • Butanoic Acid Chain: The carboxylic acid moiety in all analogs enhances solubility and is critical for ionic interactions in biological systems (e.g., NMDA receptor antagonism in DQP-1105) .

Biological Activity

The compound 4-(5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular structure of this compound is characterized by several functional groups that contribute to its biological activity:

  • Furan Ring : Enhances reactivity and biological properties.
  • Methoxyphenyl Group : Increases lipophilicity and may influence receptor interactions.
  • Pyrazole Core : Known for various pharmacological activities.

Molecular Information:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC15H15N3O2S
Molecular Weight301.36 g/mol
CAS Number394682-47-4

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, blocking substrate access. This mechanism is crucial for its potential anti-inflammatory and anticancer effects.
  • Receptor Modulation : It may interact with cellular receptors involved in signal transduction pathways, influencing cellular responses such as proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µg/mL)Inhibition (%)
KYSE700.65599%
KYSE1500.65599%

These results indicate that the compound can effectively inhibit cell growth, suggesting its potential utility in cancer therapy .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Its ability to inhibit specific enzymes involved in inflammatory pathways has been documented, leading to a reduction in inflammatory markers in experimental models .

Antioxidant Activity

In addition to its anticancer and anti-inflammatory effects, the compound exhibits antioxidant properties. It has been shown to inhibit lipid peroxidation and protect against oxidative stress, which is crucial for maintaining cellular integrity .

Comparative Studies

Comparative studies with similar compounds reveal unique aspects of this compound's activity:

Compound NameBiological Activity
5-(furan-2-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazoleModerate anticancer activity
5-(furan-2-yl)-3-(phenyl)-4,5-dihydro-1H-pyrazoleLower enzyme inhibition

The presence of the methoxy group in the target compound enhances its electronic and steric properties, contributing to its superior biological activity compared to other similar compounds .

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • Study on Anticancer Properties : A study conducted on KYSE70 and KYSE150 cell lines demonstrated that treatment with the compound led to a significant reduction in cell viability, highlighting its potential as a chemotherapeutic agent.
  • Anti-inflammatory Model : In a carrageenan-induced paw edema model, the compound exhibited notable anti-inflammatory effects, reducing swelling significantly compared to controls.

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